3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is an organic compound that features both furan and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2,5-dimethylfuran.
Formation of the Oxazole Ring: The oxazole ring is formed by the cyclization of 2-amino-2-methylpropanenitrile with an appropriate aldehyde.
Amide Bond Formation: The final step involves the coupling of the furan and oxazole rings through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: Both the furan and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Oxazolidines and other reduced heterocycles.
Substitution: Various substituted furan and oxazole derivatives.
Scientific Research Applications
3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets. The furan and oxazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide: Similar structure with a butanamide group instead of propanamide.
3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pentanamide: Similar structure with a pentanamide group instead of propanamide.
Uniqueness
3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is unique due to its specific combination of furan and oxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8-3-4-10(16-8)5-6-12(15)13-11-7-9(2)17-14-11/h3-4,7H,5-6H2,1-2H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDYWQASCNGTQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=NOC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.